5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
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Overview
Description
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a methoxy group at the 5-position and a carboxylic acid group at the 3-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain the intermediate 5-iodo-1H-pyrazolo[3,4-b]pyridine.
Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate.
Methoxylation: The intermediate undergoes methoxylation to introduce the methoxy group at the 5-position.
Carboxylation: Finally, the intermediate is subjected to carboxylation to introduce the carboxylic acid group at the 3-position, yielding the target compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Carbodiimides (e.g., EDC, DCC) for amide bond formation.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted derivatives with various functional groups.
Coupling: Amides, esters, and other coupled products.
Scientific Research Applications
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cancer proliferation and differentiation.
Biological Studies: The compound is studied for its potential to inhibit various enzymes and receptors, making it a candidate for drug discovery.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms involving pyrazolopyridine derivatives.
Industrial Applications: The compound is used in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets tropomyosin receptor kinases (TRKs), which are receptor tyrosine kinases involved in cell proliferation, differentiation, and survival.
Pathways Involved: Upon binding to TRKs, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt.
Biological Effects: The inhibition of TRKs results in reduced cell proliferation and increased apoptosis, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazolo[4,3-b]pyridine: Similar structure but with an amino group instead of a methoxy group.
5-methoxy-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a different ring fusion pattern.
5-methoxy-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a pyrrolo ring instead of a pyrazolo ring.
Uniqueness
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and chemical biology .
Properties
CAS No. |
2567498-02-4 |
---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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